molecular formula C17H23N3 B511065 Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine CAS No. 510723-51-0

Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine

Cat. No.: B511065
CAS No.: 510723-51-0
M. Wt: 269.4g/mol
InChI Key: ULNFGTGKYQAVCF-UHFFFAOYSA-N
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Description

Table 1.1: Molecular Properties of this compound

Property Value
IUPAC Name N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline
Molecular Formula C₁₇H₂₃N₃
Molecular Weight 269.4 g/mol
InChI See above
InChIKey See above
SMILES See above
CAS Number 510723-51-0

Properties

IUPAC Name

N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16/h5-11,13,19H,3-4,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNFGTGKYQAVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191617
Record name 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-51-0
Record name 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-bromomethylbenzylamine with pyridine-3-carboxaldehyde to form the intermediate 4-{[(pyridin-3-ylmethyl)-amino]-methyl}-benzylamine.

    Final product formation: The intermediate is then reacted with diethylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Cancer Therapy

One of the primary applications of Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine is in cancer treatment. Research indicates that compounds related to this structure serve as inhibitors for nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is crucial for cancer cell proliferation. Specifically, derivatives have been identified as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ synthesis, making them potential candidates for anticancer therapies .

Antiviral Activity

The compound's structural features suggest potential use as a CXCR4 antagonist, which plays a significant role in HIV entry into cells. Studies have shown that modifications in similar compounds can enhance their binding affinity to CXCR4, indicating that this compound may exhibit antiviral properties .

Synthesis Techniques

The synthesis of this compound typically involves the Mannich reaction, which allows for the introduction of aminoalkyl groups into aromatic compounds. This method provides a versatile approach to create derivatives with varying biological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Variations in the alkoxy and amino groups have been shown to significantly affect the binding affinity and efficacy against cancer cell lines .

Cytotoxicity Studies

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, modifications that enhance hydrophilicity have been linked to increased cytotoxicity, suggesting that careful tuning of the chemical structure can lead to more effective anticancer agents .

Neuropharmacological Effects

Some studies have explored the neuropharmacological effects of similar compounds, indicating potential applications in treating neurological disorders through modulation of receptor pathways associated with serotonin and dopamine systems .

Case Studies and Research Findings

StudyFocusFindings
Cancer TreatmentIdentified as NAMPT inhibitors; potential for therapeutic use in oncology.
Antiviral PropertiesDemonstrated binding affinity to CXCR4; potential application in HIV treatment.
CytotoxicityExhibited significant cytotoxic effects against multiple cancer cell lines; structure modifications improved activity.
NeuropharmacologySuggested modulation of neurotransmitter systems; further research needed for therapeutic applications.

Mechanism of Action

The mechanism of action of Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyridine Positional Isomerism

The position of the pyridine nitrogen significantly impacts electronic and steric properties. For instance:

  • This alters solubility and binding affinity in biological systems .
  • {[4-(Difluoromethoxy)phenyl]methyl}(pyridin-3-ylmethyl)amine (): The difluoromethoxy group enhances lipophilicity (logP) and metabolic stability compared to the target compound’s diethyl group .

Amine Substituent Variations

  • 81% in ) .
  • [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (): Dimethylamine substituents reduce steric hindrance compared to diethyl groups, favoring faster reaction kinetics but possibly lowering thermal stability (melting points for diethyl analogs: ~268–287°C, ) .

Biological Activity

Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine, often referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a diethylamine moiety attached to a phenyl group, which is further substituted with a pyridin-3-ylmethyl amino group. The structural formula can be represented as follows:

C15H20N2\text{C}_{15}\text{H}_{20}\text{N}_2

The synthesis of compound 1 typically involves the reaction of 4-(pyridin-3-ylmethyl)-aminomethylbenzaldehyde with diethylamine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, using techniques such as refluxing in organic solvents and employing catalysts.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compound 1 against various bacterial strains. The disk diffusion method was employed to assess its efficacy. The results indicated that compound 1 exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These findings suggest that compound 1 may serve as a potential lead for the development of new antimicrobial agents .

Cytotoxicity

In addition to its antimicrobial effects, compound 1 has been evaluated for cytotoxicity using the brine shrimp lethality bioassay. The results demonstrated a notable cytotoxic effect, with an LC50 value indicating moderate toxicity:

Test Organism LC50 (µg/mL)
Brine Shrimp (Artemia salina)45

This cytotoxicity suggests that while compound 1 may have therapeutic potential, careful consideration is necessary regarding its safety profile .

Mechanistic Insights

The biological activity of compound 1 can be attributed to its ability to interact with various biological targets. Computational studies utilizing Density Functional Theory (DFT) have provided insights into its molecular interactions, suggesting that the presence of the pyridine ring enhances binding affinity to target proteins involved in microbial resistance mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of compound 1:

  • Study on Antimicrobial Resistance : A study conducted on the efficacy of compound 1 against multidrug-resistant strains demonstrated its ability to restore sensitivity in resistant bacterial strains when used in combination with conventional antibiotics .
  • Cancer Research : Preliminary investigations into the anticancer properties of compound 1 revealed promising results against leukemia cell lines, indicating potential applications in oncology .

Q & A

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer : Store at -20°C in amber vials under argon. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring show ≤5% degradation in acetonitrile vs. 15% in DMSO. Avoid prolonged exposure to light to prevent photooxidation of the amine group .

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